1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-(6-methylthieno[2,3-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-7-5-8-10(13-6-14-11(8)18-7)15-4-2-3-9(15)12(16)17/h5-6,9H,2-4H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNRXUYFYVCDNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)N3CCCC3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin-4-yl core[_{{{CITATION{{{2{Synthesis and anticancer activities of novel (tetrahydrobenzo [4,5 ...](https://link.springer.com/article/10.1007/s00044-016-1692-x). One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidinyl-thieno ring system[{{{CITATION{{{2{Synthesis and anticancer activities of novel (tetrahydrobenzo 4,5 ...{{{CITATION{{{_2{Synthesis and anticancer activities of novel (tetrahydrobenzo 4,5 ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors designed to handle the necessary reaction conditions. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Reactivity of the Thieno[2,3-d]Pyrimidine Core
The electron-deficient pyrimidine ring undergoes regioselective functionalization at positions 2 and 4.
2.1 Electrophilic Substitution
- Nitration : At position 2 using HNO3/H2SO4 at 0°C (yield: 55%) .
- Halogenation : Bromination with NBS in CCl4 introduces Br at position 5 (yield: 72%) .
2.2 Nucleophilic Aromatic Substitution
| Reaction | Conditions | Yield | Source |
|---|---|---|---|
| Piperazine substitution | DIPEA, DMF, 80°C, 6 h | 58% | |
| Amine coupling | T3P (propylphosphonic anhydride) | 51% |
Functionalization of the Pyrrolidine-2-Carboxylic Acid Moiety
The carboxylic acid group undergoes typical derivatization reactions:
3.1 Amidation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| EDCI/HOBt, R-NH2 | DCM, RT, 12 h | Amide derivatives | 72% | |
| HATU, DIPEA | DMF, 0°C → RT, 6 h | Peptide conjugates | 68% |
3.2 Esterification
C-H Activation and Cross-Coupling Reactions
The thienopyrimidine scaffold participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, dioxane, 100°C | 65% | |
| Sonogashira | CuI, PdCl2(PPh3)2, Et3N | 58% |
Example : Coupling with aryl boronic acids introduces aryl groups at position 2 .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential use as a pharmaceutical agent. The presence of the thieno[2,3-d]pyrimidine moiety is known to confer various biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against bacterial and fungal strains.
- Anticancer Properties : Thienopyrimidines are often investigated for their ability to inhibit cancer cell proliferation.
Drug Development
Given its unique structure, 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid could serve as a lead compound for developing new drugs targeting specific diseases. Its derivatives may be synthesized to enhance potency and selectivity.
Biochemical Research
This compound may also be utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules can provide insights into cellular processes.
Case Studies and Research Findings
While specific case studies directly involving this compound are scarce, related compounds have been extensively studied:
| Compound | Activity | Reference |
|---|---|---|
| Thienopyrimidine derivatives | Antimicrobial | |
| Pyrrolidine-based compounds | Anticancer | |
| Similar thieno[2,3-d]pyrimidines | Enzyme inhibition |
These studies highlight the potential for further exploration of this compound in similar contexts.
Mechanism of Action
The mechanism by which 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related compounds, focusing on substituent variations, molecular properties, and reported applications:
Structural Analogues and Substituent Effects
Key Comparative Insights
Ring System and Bioactivity: The thieno[2,3-d]pyrimidine core in the target compound and its analogues enables π-π stacking interactions with biological targets, a feature absent in non-fused pyrimidines like 2-chloro-6-methylpyrimidine-4-carboxylic acid .
Substituent Influence: 6-Methyl vs. 6-Ethyl/Iodo: The methyl group in the target compound balances lipophilicity and steric hindrance, whereas bulkier substituents (e.g., ethyl or iodo) may enhance target binding but reduce solubility . Pyrrolidine vs.
Functional Group Modifications :
- The carboxylic acid group in the target compound and its piperidine analogue () facilitates salt formation or hydrogen bonding, critical for pharmacokinetic optimization. In contrast, amide derivatives () prioritize stability and membrane permeability .
Pharmacological and Industrial Relevance
- The target compound’s discontinued status contrasts with active research on analogues like the 6-ethyl-piperidine derivative () and pyrrolo[2,3-d]pyrimidine salts (), highlighting shifting trends toward optimized bioavailability and synthetic feasibility.
Biological Activity
1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid (CAS: 1485739-36-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thieno[2,3-d]pyrimidine core structure, which is known for its diverse pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a crucial role in cellular signaling pathways related to neurodegenerative diseases.
This compound acts as an nSMase2 inhibitor. Inhibition of nSMase2 has been linked to reduced exosome release from cells, which is significant in the context of Alzheimer's disease (AD) and other neurodegenerative conditions. The compound demonstrates a potent inhibitory effect with an IC50 value in the nanomolar range, indicating strong activity against nSMase2 .
Structure-Activity Relationship (SAR)
Research has focused on understanding how modifications to the core structure affect biological activity. The following table summarizes key findings from SAR studies:
| Compound Variant | Modification | IC50 (nM) | Notes |
|---|---|---|---|
| Parent Compound | - | 300 | Initial potency against nSMase2 |
| Variant A | Methyl at position 6 | 150 | Enhanced potency |
| Variant B | Ethyl substitution | 200 | Improved solubility |
| Variant C | Hydroxyl group addition | 100 | Increased brain penetration |
These findings suggest that specific substitutions can significantly enhance the compound's efficacy and pharmacokinetic properties.
Case Studies
Several studies have investigated the therapeutic potential of this compound:
- Alzheimer's Disease Model : In a study involving transgenic mice models for AD, administration of this compound resulted in reduced amyloid plaque formation and improved cognitive function. The compound was administered intraperitoneally at a dose of 10 mg/kg, showing favorable brain penetration and pharmacokinetics .
- Neuroprotection Studies : In vitro assays demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is attributed to its ability to modulate sphingolipid metabolism, thus influencing cell survival pathways .
Q & A
What are the key synthetic pathways for 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield and purity?
Level: Basic
Methodological Answer:
The synthesis typically involves cyclization of substituted pyrimidine precursors followed by coupling with pyrrolidine derivatives. For example, thieno[2,3-d]pyrimidine intermediates can be functionalized via peptide coupling or nucleophilic substitution under controlled conditions. Key factors include:
- Temperature: Higher temperatures (>80°C) may accelerate cyclization but risk side reactions.
- Catalysts: Palladium-based catalysts improve coupling efficiency in Suzuki-Miyaura reactions.
- Solvents: Anhydrous DMF or THF minimizes hydrolysis of sensitive intermediates .
A representative protocol involves reacting 6-methylthieno[2,3-d]pyrimidin-4-amine with pyrrolidine-2-carboxylic acid derivatives under basic conditions (e.g., NaH in DMF), yielding the target compound at ~85% purity after column chromatography .
How can NMR spectroscopy and mass spectrometry (MS) confirm the structural integrity of this compound?
Level: Basic
Methodological Answer:
- 1H/13C NMR: Characteristic signals include:
- HRMS: Exact mass matching the molecular formula (e.g., C₁₂H₁₄N₄O₂S) with <2 ppm error confirms purity .
What in vitro assays are appropriate for evaluating antimicrobial or antitumor activity?
Level: Basic
Methodological Answer:
- Antimicrobial: Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Antitumor: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 h exposure. IC₅₀ values <10 µM suggest therapeutic potential .
How do structural modifications impact bioactivity?
Level: Advanced
Methodological Answer:
Substituent effects can be systematically evaluated:
Rational design should balance lipophilicity (logP <3) and hydrogen-bond donors (<5) for optimal ADME profiles .
How to resolve discrepancies between computational docking predictions and experimental bioactivity?
Level: Advanced
Methodological Answer:
- Validate docking models using co-crystallized ligands (PDB: 7E5) to ensure binding pose accuracy .
- Experimental validation: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (Kd). Discrepancies may arise from:
What challenges arise in scaling up synthesis while maintaining stereochemical purity?
Level: Advanced
Methodological Answer:
- Chiral retention: Use of chiral auxiliaries (e.g., L-proline derivatives) or asymmetric hydrogenation with Ru-BINAP catalysts minimizes racemization .
- Process optimization: Continuous flow reactors improve heat/mass transfer, reducing side products. Purity >98% can be achieved via recrystallization (MeOH/H₂O) .
How can molecular docking guide the design of derivatives with enhanced target affinity?
Level: Advanced
Methodological Answer:
- Target selection: Prioritize enzymes like dihydrofolate reductase (DHFR) or kinases implicated in cancer.
- Docking workflow:
What analytical techniques assess stability under physiological conditions?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
